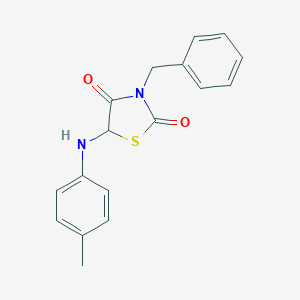![molecular formula C15H17N3O4S B228595 2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid, commonly known as POTBA, is a synthetic compound that has been widely used in scientific research applications. This compound has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of POTBA involves the inhibition of fumarate hydratase (FH), an enzyme involved in the tricarboxylic acid cycle. Inhibition of FH leads to the accumulation of fumarate, which in turn activates the hypoxia-inducible factor (HIF) pathway. Activation of the HIF pathway leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
POTBA has been reported to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, POTBA has been reported to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
POTBA has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. However, POTBA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on POTBA. Firstly, the development of more potent and selective analogs of POTBA could lead to the development of new anticancer and antimicrobial agents. Secondly, the investigation of the potential use of POTBA in combination with other anticancer drugs could lead to improved therapeutic outcomes. Finally, the investigation of the potential use of POTBA in other disease models, such as inflammatory diseases and neurodegenerative diseases, could lead to the development of new treatments for these diseases.
Conclusion:
In conclusion, POTBA is a promising compound that has shown potent anticancer and antimicrobial activity in various studies. The mechanism of action of POTBA involves the inhibition of FH and the activation of the HIF pathway. POTBA has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. However, POTBA has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for the research on POTBA, including the development of more potent and selective analogs and the investigation of its potential use in combination with other anticancer drugs and in other disease models.
Synthesemethoden
The synthesis of POTBA involves the reaction of 2-amino-4-(4-propoxyphenyl)thiazole with ethyl acetoacetate followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then purified to obtain POTBA. This synthesis method has been optimized to yield high purity and yield of POTBA.
Wissenschaftliche Forschungsanwendungen
POTBA has been extensively used in various scientific research applications, including cancer research, microbial research, and drug discovery. POTBA has shown potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, POTBA has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. POTBA has also been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
Molekularformel |
C15H17N3O4S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O4S/c1-2-7-22-11-5-3-10(4-6-11)9-16-18-15-17-14(21)12(23-15)8-13(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,17,18,21)/b16-9+ |
InChI-Schlüssel |
DWKGYZQXZUGGDM-CXUHLZMHSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)O |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)O |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)


![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)